molecular formula C6H6N2OS B2903758 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile CAS No. 2126163-05-9

4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile

Cat. No.: B2903758
CAS No.: 2126163-05-9
M. Wt: 154.19
InChI Key: FEJXPBRDCAWPAT-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile is a heterocyclic compound featuring a thiazole ring, which is a sulfur and nitrogen-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile typically involves the reaction of appropriate thiazole precursors with methoxy and methyl substituents. One common method involves the cyclization of a nitrile precursor with sulfur and nitrogen sources under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-5-methyl-1,3-thiazole-2-carbonitrile is unique due to its specific combination of methoxy, methyl, and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-5-methyl-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-4-6(9-2)8-5(3-7)10-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJXPBRDCAWPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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